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Compound of Interest

Compound Name: Salicylamide O-acetic acid

Cat. No.: B1209234

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative
of salicylamide with potential applications in pharmaceuticals as an analgesic and anti-
inflammatory agent. Its synthesis is a key step for further research into its biological activities
and for the development of new therapeutic agents. The Williamson ether synthesis is a
straightforward and widely used method for preparing ethers, and in this case, it is applied to
the O-alkylation of salicylamide to produce Salicylamide O-acetic acid. This document
provides detailed application notes and protocols for this synthesis.

Chemical Properties and Data

A comprehensive summary of the physical and chemical properties of the key compounds
involved in this synthesis is provided below.
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. . . . Salicylamide O-
Salicylamide Chloroacetic Acid . .
Property . . acetic acid
(Starting Material) (Reagent)
(Product)
Molecular Formula C7H7NO:2 C2HsCIO2 CoHoNO4
Molecular Weight 137.14 g/mol 94.50 g/mol 195.17 g/mol [1]
White crystalline ] ]
Appearance Colorless crystals Crystalline solid
powder
Melting Point 140-144 °C 61-63 °C 221 °C
- Soluble in ethanol, Soluble in water, Soluble in aqueous
Solubility

ether, hot water

ethanol, ether

alkali

Spectroscopic Data

Characterization of the starting material and the final product is crucial for confirming the

success of the synthesis. The following tables summarize the key spectroscopic data for

salicylamide and Salicylamide O-acetic acid.

Table 1: *H NMR Data (DMSO-ds)
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Chemical Shift (ppm) and

Compound Multiplicity Assignment
Salicylamide ~7.9 (br s, 1H), ~7.4 (br s, 1H) -CONHz: protons
~7.8 (dd, 1H) Aromatic H

~7.3 (ddd, 1H) Aromatic H

~6.8 (m, 2H) Aromatic H

~13.5 (br s, 1H)

Phenolic -OH proton

Salicylamide O-acetic acid

7.6-7.2 (m, 4H) Aromatic H

4.7 (s, 2H)

-O-CH2-COOH

7.9 (brs, 1H), 7.5 (br s, 1H)

-CONH:2 protons

~13.0 (br s, 1H)

Carboxylic acid -COOH proton

Note: The chemical shifts for Salicylamide O-acetic acid are based on typical values for

similar structures and data available in chemical databases.[1]

Table 2: 13C NMR Data (DMSO-de)
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Compound Chemical Shift (ppm) Assignment
Salicylamide ~169.0 -CONH:
~158.0 C-OH

~133.0, 129.0, 118.0, 116.0 Aromatic CHs

~117.0 Aromatic C-CONH:2

Salicylamide O-acetic acid ~170.0 -COOH
~168.0 -CONH:

~155.0 C-O

~132.0, 128.0, 122.0, 115.0

Aromatic CHs

~120.0

Aromatic C-CONH:z

~65.0

-O-CH2-COOH

Note: The chemical shifts for Salicylamide O-acetic acid are based on typical values for

similar structures and data available in chemical databases.[1]

Table 3: IR Data (KBr, cm™1)
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Compound

Wavenumber (cm~*) and
Description

Assignment

Salicylamide

3398, 3190 (strong, sharp)

-NH: stretching

~3000-3500 (broad)

Phenolic -OH stretching

1670-1630 (strong)

C=0 stretching (amide I)

~1600, 1480

Aromatic C=C stretching

Salicylamide O-acetic acid

~3400, 3200 (strong, sharp)

-NHz2 stretching

2500-3300 (very broad)

Carboxylic acid O-H stretching

~1730 (strong)

C=0 stretching (carboxylic

acid)

~1650 (strong)

C=0 stretching (amide I)

~1600, 1490

Aromatic C=C stretching

~1250 (strong)

C-O stretching (ether)

Experimental Protocol: Williamson Ether Synthesis
of Salicylamide O-acetic acid

This protocol is adapted from established procedures for Williamson ether synthesis.

Materials:

» Salicylamide

e Chloroacetic acid

e Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

¢ Distilled water

« Ethanol or Dimethylformamide (DMF) (optional, as solvent)
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e Hydrochloric acid (HCI), concentrated and dilute solutions
e Anhydrous sodium sulfate or magnesium sulfate

» Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:

e Round-bottom flask

» Reflux condenser

o Heating mantle or water bath

o Magnetic stirrer and stir bar

e Separatory funnel

e Buchner funnel and filter flask

o Beakers and Erlenmeyer flasks

e pH paper or pH meter

o Rotary evaporator (optional)

Procedure:

o Deprotonation of Salicylamide:

o In a round-bottom flask, dissolve a specific molar equivalent of salicylamide in a suitable
solvent such as ethanol or DMF. If using an aqueous base, water can be the solvent.

o Add one molar equivalent of a strong base, such as sodium hydroxide, to the solution.

o Stir the mixture at room temperature until the salicylamide is fully deprotonated to form the
sodium phenoxide salt. This can be observed by the dissolution of the starting material.

o Alkylation Reaction:
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o To the solution of the salicylamide phenoxide, add one molar equivalent of chloroacetic
acid.

o Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction
temperature will depend on the solvent used (e.g., ~78 °C for ethanol).

o Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is
typically complete within 2-4 hours.

e Work-up and Isolation:
o After the reaction is complete, cool the mixture to room temperature.

o If a solid precipitates, it may be the sodium salt of the product. Acidify the mixture with
dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the free carboxylic acid.

o If no solid forms, transfer the reaction mixture to a separatory funnel.

o If an organic solvent was used, it can be removed under reduced pressure. The residue is
then dissolved in water and acidified as described above.

o Extract the agueous solution with a suitable organic solvent like diethyl ether or ethyl
acetate.

o Combine the organic extracts and wash them with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

o

Filter off the drying agent and evaporate the solvent to obtain the crude Salicylamide O-
acetic acid.

o Purification:

o Recrystallize the crude product from a suitable solvent system, such as ethanol/water or
acetone/water, to obtain pure Salicylamide O-acetic acid.

o Dry the purified crystals in a desiccator or under vacuum.
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e Characterization:

o Determine the melting point of the purified product and compare it to the literature value
(221 °C).

o Obtain *H NMR, 3C NMR, and IR spectra to confirm the structure of the synthesized
Salicylamide O-acetic acid.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.
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Caption: Chemical reaction scheme for the Williamson ether synthesis of Salicylamide O-
acetic acid.
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Caption: Experimental workflow for the synthesis of Salicylamide O-acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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salicylamide-o-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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